2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE
Overview
Description
2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE typically involves the formation of carbamates through carbamoylation or amination reactions. One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide . Another method uses carbonylimidazolide in water with a nucleophile to produce carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation reactions using efficient and economical methods. For example, the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions has been reported to provide good yields with broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[(CARBAMOYLMETHYL)AMINO]ACETAMIDE: This compound shares a similar carbamoyl group and has comparable chemical properties.
N,N-DIMETHYLACETAMIDE: Although structurally different, it is used in similar applications as a solvent and reagent.
Uniqueness
2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE is unique due to its complex structure, which includes multiple functional groups and a cyclic framework. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
2-[10-(2-amino-2-oxoethyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c13-11(17)9-15-1-5-19-7-3-16(10-12(14)18)4-8-20-6-2-15/h1-10H2,(H2,13,17)(H2,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCGTOSKOPIBSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(CCOCCN1CC(=O)N)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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